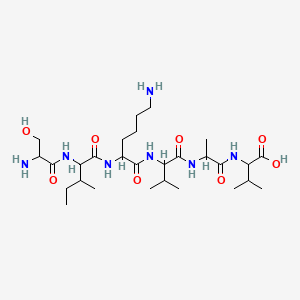

H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both the D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s amino group.

Coupling: of the next amino acid using activating agents like HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired sequence is complete.

Cleavage: of the peptide from the resin and using techniques like HPLC.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may employ liquid-phase peptide synthesis (LPPS) for certain segments of the peptide, followed by coupling of these segments.

Chemical Reactions Analysis

Types of Reactions

H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can target disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of specific amino acid derivatives during the synthesis process.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH: has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. The pathways involved may include signal transduction cascades, leading to cellular responses such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

- H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2

- H-Ile-Lys-Val-Ala-Val-OH

Uniqueness

H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH: is unique due to its specific sequence and the presence of DL forms of amino acids. This configuration can influence its stability, solubility, and interaction with biological targets, making it distinct from other peptides with similar sequences.

Biological Activity

H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH is a synthetic peptide composed of various amino acids, including both D- and L-forms. This unique composition suggests potential biological activities that can be explored for therapeutic and biochemical applications. The following sections provide an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Composition and Structure

The compound's structure can be summarized as follows:

| Amino Acid | Type |

|---|---|

| Serine | DL |

| Isoleucine | DL |

| Lysine | DL |

| Valine | DL |

| Alanine | DL |

| Valine | DL |

The presence of both D- and L-amino acids indicates a racemic mixture, which can affect the peptide's stability, bioactivity, and interactions with biological targets.

Biological Activity

Research indicates that peptides with similar compositions often exhibit a range of biological activities. The specific biological effects of this compound can include:

- Antimicrobial Properties : Peptides similar to this compound have shown effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents.

- Neuroprotective Effects : Certain sequences in the peptide may influence neuronal health and could be beneficial in neurodegenerative conditions.

- Modulation of Physiological Processes : The peptide may interact with receptors or enzymes, influencing metabolic pathways and cellular signaling.

The mechanism by which this compound exerts its biological effects is likely through interactions with specific biomolecules. Potential mechanisms include:

- Binding Affinities : The peptide may bind to receptors or enzymes, modulating their activity.

- Influence on Gene Expression : By interacting with transcription factors, it could alter gene expression profiles related to various physiological responses.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study investigated the antimicrobial properties of a peptide similar to H-DL-Ser-DL-xiIle. Results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.

-

Neuroprotection in Cell Models :

- Research using neuronal cell lines demonstrated that the peptide could reduce oxidative stress markers, suggesting a protective effect against neurotoxicity.

-

Metabolic Regulation :

- In vivo studies showed that administration of this peptide influenced glucose metabolism, indicating potential applications in diabetes management.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for precise control over the sequence and composition of the peptide. Key steps include:

- Coupling Reactions : Each amino acid is activated and sequentially added to the growing peptide chain.

- Deprotection Steps : Protecting groups are removed to allow for further coupling.

- Cleavage and Purification : The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of mixed D/L-configuration peptides like H-DL-Ser-DL-xiIle-DL-Lys-DL-Val-DL-Ala-DL-Val-OH to minimize racemization?

Methodological Answer: Racemization during peptide synthesis is a critical challenge, particularly for peptides with alternating D/L-amino acids. To mitigate this:

- Use low-temperature coupling conditions (e.g., 0–4°C) with activating agents like HOBt/DIC to reduce side reactions.

- Employ orthogonal protecting groups (e.g., Fmoc for amines, Trt for thiols) to selectively deprotect residues without affecting stereochemistry.

- Monitor reaction progress via LC-MS at each step to detect early racemization .

- Consider automated solid-phase synthesis with χDL protocols, a machine-readable language that standardizes reaction parameters (e.g., solvent ratios, coupling times) to enhance reproducibility .

Q. What analytical techniques are most reliable for characterizing the structural heterogeneity of peptides with non-standard residues (e.g., xiIle)?

Methodological Answer: Structural validation requires multi-modal approaches:

- Mass Spectrometry (MS) : Use high-resolution MALDI-TOF or ESI-MS to confirm molecular weight and detect impurities.

- Circular Dichroism (CD) : Compare spectra against known D/L-peptide libraries to infer secondary structure and chiral integrity.

- NMR Spectroscopy : Employ 2D NOESY or ROESY to resolve spatial arrangements of xiIle and other non-standard residues.

- Chromatographic Purity : Utilize reverse-phase HPLC with gradient elution to separate stereoisomers .

Advanced Research Questions

Q. How can computational models resolve contradictions in experimental data for peptides with mixed D/L configurations (e.g., conflicting bioactivity or stability results)?

Methodological Answer: Data inconsistencies often arise from unaccounted variables in synthesis or assay conditions. To address this:

- Apply ensemble modeling (e.g., molecular dynamics simulations with varying force fields) to predict conformational stability under different solvent/pH conditions.

- Use SPARQL-DL queries to cross-reference chemical databases for descriptor-value mismatches (e.g., comparing predicted vs. observed logP values) .

- Implement validation chains (as in ADL for physics experiments) to automate reproducibility checks by rerunning protocols with standardized parameters .

Q. What strategies improve the reproducibility of automated peptide synthesis for complex sequences like this compound?

Methodological Answer: Reproducibility hinges on capturing implicit protocol details:

- Adopt χDL , a machine-readable chemical description language, to encode reaction steps (e.g., resin swelling times, reagent stoichiometry) in a format interpretable by both humans and robots .

- Integrate real-time monitoring tools (e.g., in-line FTIR) to track coupling efficiency and adjust parameters dynamically.

- Establish shared repositories for χDL-encoded protocols, enabling cross-lab validation and reducing variability in manual interpretations .

Q. How can deep learning (DL) address challenges in designing peptides with mixed D/L configurations for targeted biological activity?

Methodological Answer: DL models must overcome data scarcity and stereochemical complexity:

- Train hybrid architectures (e.g., graph neural networks + transformers) on curated datasets of D/L-peptide structures paired with bioactivity data (IC50, binding affinities).

- Use transfer learning from high-resolution protein-peptide interaction databases (e.g., PDB) to infer rules for chiral selectivity.

- Address the "black-box" limitation by coupling DL with explainable AI tools (e.g., SHAP values) to highlight critical stereochemical features influencing activity .

Q. Key Methodological Insights from Evidence

- Synthesis Optimization : Automated tools like χDL and standardized protocols reduce human error in racemization-prone syntheses .

- Data Validation : Cross-disciplinary approaches (e.g., ADL validation chains) ensure consistency in experimental and computational results .

- Reproducibility : Machine-readable languages and real-time monitoring are critical for scaling complex peptide workflows .

Properties

IUPAC Name |

2-[2-[[2-[[6-amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGVZFQUFJYSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.